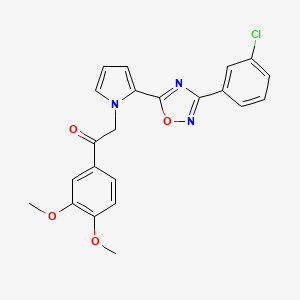
2-(3,4-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, commonly known as DMMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA is a small molecule that belongs to the class of acetamide derivatives and has a molecular formula of C17H20N2O2.
作用機序
The exact mechanism of action of DMMA is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer. DMMA has been shown to inhibit the activation of NF-κB and STAT3, two transcription factors that play a key role in inflammation and cancer. DMMA has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMMA has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. DMMA has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of MMP-2 and MMP-9, two enzymes that play a key role in cancer metastasis.
実験室実験の利点と制限
DMMA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal studies. However, DMMA has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. DMMA also has a short half-life, which can limit its efficacy in some applications.
将来の方向性
There are several future directions for DMMA research. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. DMMA has been shown to have anti-inflammatory properties and could be a promising therapeutic agent for these diseases. Another potential application is in cancer therapy. DMMA has been found to inhibit the growth of various cancer cells and could be developed as a novel anticancer agent. Additionally, DMMA could be used as a tool compound to study the role of NF-κB and STAT3 in inflammation and cancer. Further research is needed to explore the full potential of DMMA in these applications.
Conclusion:
In conclusion, DMMA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DMMA has several advantages for lab experiments, but also has some limitations. Future research is needed to explore the full potential of DMMA in the treatment of inflammatory diseases and cancer, and as a tool compound for studying the role of NF-κB and STAT3 in inflammation and cancer.
合成法
DMMA can be synthesized using various methods, including the condensation reaction of 3,4-dimethylphenol and 6-methylpyrimidine-4-carboxaldehyde followed by the reaction with N-(2-chloroethyl)acetamide. Another method involves the reaction of 3,4-dimethylphenol and 6-methylpyrimidine-4-carbaldehyde with N-(2-hydroxyethyl)acetamide in the presence of a catalyst. The yield of DMMA using these methods is reported to be around 50-60%.
科学的研究の応用
DMMA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DMMA has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-4-5-15(6-12(11)2)21-9-16(20)17-8-14-7-13(3)18-10-19-14/h4-7,10H,8-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOWNCGZTPGSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=NC=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2793108.png)
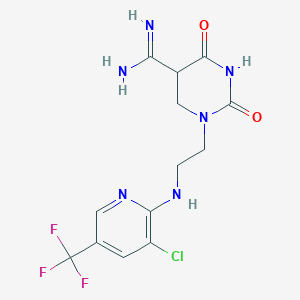
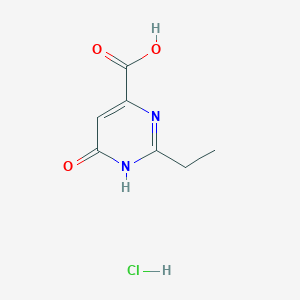

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2793117.png)
![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B2793120.png)
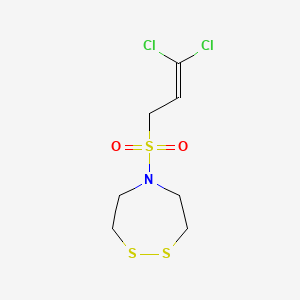
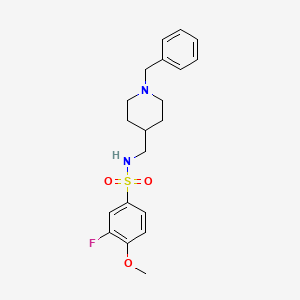
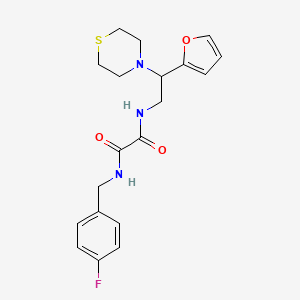
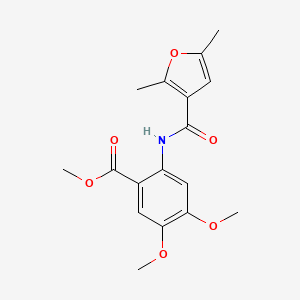
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2793128.png)
